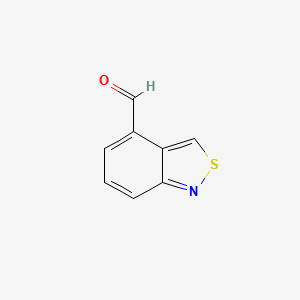

2,1-Benzisothiazole-4-carboxaldehyde

Description

Properties

Molecular Formula |

C8H5NOS |

|---|---|

Molecular Weight |

163.20 g/mol |

IUPAC Name |

2,1-benzothiazole-4-carbaldehyde |

InChI |

InChI=1S/C8H5NOS/c10-4-6-2-1-3-8-7(6)5-11-9-8/h1-5H |

InChI Key |

MCMHMOCILXMNRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NSC=C2C(=C1)C=O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,1 Benzisothiazole 4 Carboxaldehyde

Vibrational Spectroscopy for Molecular Fingerprinting and Assignments

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule's chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of 2,1-Benzisothiazole-4-carboxaldehyde would be expected to show characteristic absorption bands corresponding to its functional groups. Key absorptions would include the C=O stretching vibration of the aldehyde group, typically found in the range of 1680-1715 cm⁻¹ for aromatic aldehydes. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations within the fused benzene (B151609) and isothiazole (B42339) rings would be observed in the 1400-1600 cm⁻¹ region. Vibrations corresponding to the C-S and C=N bonds of the isothiazole ring would also be present at lower frequencies, contributing to the unique fingerprint region of the spectrum.

Table 1: Hypothetical FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| > 3000 | Weak-Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1700 | Strong | Aldehyde C=O Stretch |

| 1400-1600 | Medium-Strong | Aromatic C=C Ring Stretch |

Raman Spectroscopy

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information to FT-IR. The spectrum would be particularly sensitive to the vibrations of the non-polar bonds and the aromatic system. Strong signals would be expected for the symmetric vibrations of the fused aromatic rings. The C=O and C-S bonds would also exhibit characteristic Raman shifts. Comparing FT-IR and Raman data helps in a more complete assignment of vibrational modes, as some modes that are weak in IR may be strong in Raman, and vice-versa.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic environments of its nuclei, primarily ¹H (proton) and ¹³C (carbon).

For this compound, the ¹H NMR spectrum would show distinct signals for each unique proton. The aldehyde proton (-CHO) would appear as a singlet far downfield, typically between 9-10 ppm. The protons on the benzene ring would appear in the aromatic region (7-9 ppm), with their specific chemical shifts and coupling patterns (doublets, triplets, etc.) revealing their positions relative to the isothiazole ring and the aldehyde group.

The ¹³C NMR spectrum would show a signal for each unique carbon atom. The aldehyde carbonyl carbon would be highly deshielded, appearing around 190 ppm. The carbons of the aromatic rings would resonate in the 120-150 ppm range.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound | ¹H NMR | ¹³C NMR | | :--- | :--- | | Proton | δ (ppm) | Carbon | δ (ppm) | | Aldehyde H | ~9.5-10.5 | Aldehyde C=O | ~190 | | Aromatic H's | ~7.5-9.0 | Aromatic C's | ~120-150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound would be characterized by absorption bands resulting from π→π* and n→π* electronic transitions within the conjugated aromatic system and the carbonyl group. The extensive conjugation between the benzisothiazole moiety and the carboxaldehyde group would likely result in absorption maxima at longer wavelengths compared to the individual, unconjugated chromophores.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact molecular mass. The fragmentation pattern would be expected to show characteristic losses. For instance, the loss of a hydrogen atom (M-1) or the loss of the entire aldehyde group (-CHO, M-29) are common fragmentation pathways for aromatic aldehydes. libretexts.org Further fragmentation of the benzisothiazole ring would yield additional diagnostic peaks.

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and information about the planarity of the fused ring system. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions like π-π stacking or hydrogen bonding involving the aldehyde oxygen. This data is invaluable for understanding the solid-state properties of the compound.

Computational and Theoretical Chemical Studies on 2,1 Benzisothiazole 4 Carboxaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to predict molecular geometries, electronic properties, and vibrational frequencies.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy geometry. These calculations provide detailed parameters such as bond lengths, bond angles, and dihedral angles.

For the related isomer, 1,3-benzothiazole-2-carboxaldehyde, DFT calculations at the B3LYP/6-311++G(d,p) level have been performed to optimize its structure. nbu.edu.sa The calculations reveal the precise bond lengths and angles, showing, for instance, that the C=N bond length in the thiazole (B1198619) ring is approximately 1.298 Å and the S-C1 bond length is around 1.750 Å. nbu.edu.sa The substitution on the thiazole ring can cause distortions from ideal symmetry. nbu.edu.sa Such computational data is crucial for understanding the molecule's steric and electronic properties.

Table 1: Selected Optimized Geometrical Parameters for 1,3-Benzisothiazole-2-carboxaldehyde (Isomer)

| Parameter | Calculated Value (Å or °) |

|---|---|

| C=N Bond Length | 1.298 Å |

| S-C1 Bond Length | 1.750 Å |

| N-C2 Bond Length | 1.298 Å |

Data derived from studies on the isomer 1,3-benzothiazole-2-carboxaldehyde as a representative example. nbu.edu.sa

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, stability, and electronic properties. mdpi.com

For substituted 1,3-benzothiazole molecules, the HOMO-LUMO gap has been calculated to be between 3.95 eV and 4.70 eV. nbu.edu.sa Specifically for the formyl-substituted isomer (1,3-benzothiazole-2-carboxaldehyde), the gap is on the lower end of this range, indicating higher reactivity compared to other derivatives. nbu.edu.sa A smaller energy gap suggests that the molecule can be more easily excited, which influences its chemical behavior and UV-Vis absorption properties. researchgate.net

Table 2: Frontier Molecular Orbital Energies for 1,3-Benzisothiazole Derivatives

| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Formyl-substituted (Isomer) | - | - | ~3.95 |

| Vinyl-substituted | - | - | ~4.70 |

Values represent the range for substituted 1,3-benzothiazoles, with the formyl derivative showing one of the lowest energy gaps. nbu.edu.sa

Understanding the distribution of electronic charge within a molecule is key to predicting its reactive sites. Several computational methods are used for this purpose:

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecular surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). rsc.org These maps are valuable for predicting non-covalent interactions and sites of chemical reactivity. rsc.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It helps to understand charge delocalization, hyperconjugative interactions, and the stability of the molecular structure. nih.gov

Fukui Functions: These functions are used within DFT to identify the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks.

For various heterocyclic compounds, MEP surfaces have been used to successfully identify the sites for intermolecular interactions. rsc.org NBO analysis on related systems has confirmed charge delocalization, contributing to molecular stability. nih.gov

Prediction of Spectroscopic Properties from Theoretical Models (e.g., IR, UV-Vis)

Computational methods can accurately predict spectroscopic properties, which aids in the interpretation of experimental data.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental FT-IR spectra. For 2-(4-methoxyphenyl)benzo[d]thiazole, the B3LYP method has been shown to provide theoretical vibrational spectra that are in good agreement with experimental results. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. nbu.edu.sa For 1,3-benzothiazole-2-carboxaldehyde, TD-DFT calculations have been used to simulate its UV spectrum and assign the electronic transitions responsible for the observed absorption bands. nbu.edu.sa

Thermochemical Calculations (e.g., Gibbs Free Energy, Enthalpy, Entropy of Reactions)

Theoretical calculations can determine key thermodynamic properties of molecules and reactions. These parameters are crucial for predicting the spontaneity and feasibility of chemical processes.

Enthalpy (ΔH): Represents the total heat content of a system.

Entropy (ΔS): A measure of the disorder or randomness of a system.

Gibbs Free Energy (ΔG): Combines enthalpy and entropy (ΔG = ΔH - TΔS) to determine if a reaction will occur spontaneously at a given temperature. A negative ΔG indicates a spontaneous process.

Computational studies on various benzothiazole (B30560) derivatives have included the calculation of these thermodynamic properties to evaluate their stability and reaction energetics. mdpi.com

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov Computational chemistry allows for the prediction of NLO properties at the molecular level. The key parameter is the first hyperpolarizability (β), which quantifies the second-order NLO response of a molecule.

Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. researchgate.net Studies on various organic molecules, including those with structures analogous to benzisothiazoles, have shown that the presence of electron-donating and electron-accepting groups connected by a π-conjugated system can significantly enhance NLO properties. nih.govmdpi.com DFT calculations are a standard method to compute the hyperpolarizability and guide the design of new NLO materials. researchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

Computational analysis through methods such as the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) provides profound insights into the electronic structure and bonding characteristics of a molecule. These tools are instrumental in visualizing and quantifying the degree of electron localization, which is fundamental to understanding chemical reactivity and the nature of chemical bonds.

The Electron Localization Function (ELF) is a theoretical method used in quantum chemistry to visualize the spatial localization of electrons in a molecule. wikipedia.org It provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds, lone pairs, and atomic cores. Conversely, a value close to 0.5 is indicative of a uniform electron gas, often found in regions of delocalized electrons. jussieu.fr Analysis of the ELF can reveal the shell structure of atoms, distinguish between core and valence electrons, and clearly demarcate covalent bonds and lone pairs, offering a visual representation that aligns with classical bonding theories like the VSEPR model. wikipedia.org

The Localized Orbital Locator (LOL) is another valuable tool in computational chemistry that provides information about electron localization. It is particularly useful for identifying regions of high orbital overlap, which correspond to chemical bonds and lone pairs. The LOL is derived from the kinetic energy density and helps in the clear visualization of bonding and non-bonding electron pairs. researchgate.netrsc.org It serves as a descriptor for quantifying and presenting features like lone pairs. rsc.org

As of the latest available data, specific detailed research findings from Electron Localization Function (ELF) and Localized Orbital Locator (LOL) analyses conducted explicitly on 2,1-Benzisothiazole-4-carboxaldehyde are not present in the public scientific literature. While computational studies have been performed on related benzothiazole and benzisothiazole derivatives to investigate their conformational, thermodynamic, and spectroscopic features, specific ELF and LOL data tables and detailed analyses for the title compound are not available. mdpi.com

General principles suggest that an ELF and LOL analysis of this compound would reveal distinct regions of high electron localization. These would be expected around the covalent bonds of the fused benzene (B151609) and isothiazole (B42339) rings, the carbon-oxygen double bond of the aldehyde group, and the lone pairs on the nitrogen, sulfur, and oxygen atoms. The aromatic system would likely show delocalized electron patterns. However, without specific computational studies, precise values and detailed topological analyses remain speculative.

Reactivity and Chemical Transformations of 2,1 Benzisothiazole 4 Carboxaldehyde

Electrochemical Behavior and Redox Properties

The electrochemical characteristics of 2,1-benzisothiazole-4-carboxaldehyde are governed by the presence of the electroactive benzisothiazole core and the aldehyde functional group. Studies on structurally similar compounds, such as benzothiazole (B30560) and benzothiadiazole derivatives, provide a framework for understanding its redox behavior. rsc.orgsemanticscholar.orgresearchgate.net

Cyclic Voltammetry Studies and Redox Potentials

Cyclic voltammetry (CV) is a key technique used to investigate the redox properties of heterocyclic compounds. For derivatives of the related 2,1,3-benzothiadiazole (B189464), CV scans reveal distinct oxidation and reduction potentials. semanticscholar.org The oxidation potential is influenced by the nature of substituents on the aromatic ring; electron-donating groups tend to lower the oxidation potential. semanticscholar.org

In a typical CV experiment for related thiazole (B1198619) compounds, a reduction signal is often observed in the negative potential range (e.g., -2.0 to -2.9 V vs Ag/AgCl), which is associated with the electrochemical reduction of the heterocyclic ring. researchgate.net This process is often found to be diffusion-controlled and irreversible, as indicated by the absence of an oxidation peak on the reverse scan and a shift in peak potential to more negative values with increasing scan rates. researchgate.net The electrochemical behavior of this compound is expected to follow similar patterns, with both the isothiazole (B42339) ring and the carboxaldehyde group contributing to its redox profile.

Table 1: Representative Redox Potentials of Related Benzothiadiazole Derivatives

| Compound | Oxidation Potential (Eox vs Fc/Fc+) | Reduction Potential (Ered vs Fc/Fc+) |

|---|---|---|

| Derivative 2a | 1.18 V | -1.97 V |

| Derivative 2b | 1.15 V | -2.00 V |

| Derivative 2c | 0.85 V | -1.78 V |

| Derivative 2d | 1.20 V | -1.94 V |

Data sourced from studies on 2,1,3-benzothiadiazole derivatives and presented for illustrative purposes. semanticscholar.org

Investigations of Oxidation and Reduction Pathways

Investigations into the electrochemical pathways of related sulfur-nitrogen heterocycles show that oxidation and reduction lead to distinct chemical transformations. The electro-oxidation of derivatives containing a thiazole ring often results in the formation of sulphone derivatives. researchgate.net For some 2,1,3-benzothiadiazole compounds, electrochemical oxidation is an irreversible process that can lead to polymerization, where radical cations formed during oxidation react with neutral molecules to form oligomers on the electrode surface. semanticscholar.org

Conversely, the reduction pathway typically involves the acceptance of electrons by the heterocyclic system. The initial step is often the formation of a radical anion. The stability and subsequent reactions of this intermediate determine the final products of the reduction. This process is fundamental to understanding the compound's behavior in reductive environments.

Photochemical Reactions and Isomerizations

The photochemistry of this compound is characterized by reactions initiated by the absorption of light. This can lead to electronic excitation, followed by various relaxation pathways, including isomerization, rearrangement, or the formation of reactive species.

Excited State Characterization and Dynamics

Upon absorption of ultraviolet or visible light, the molecule is promoted to an excited electronic state. The aldehyde group, similar to that in benzaldehyde, can be excited to a triplet n,π* state. researchgate.net The dynamics of this excited state are crucial in determining the subsequent photochemical outcome. For related systems, such as those containing coupled benzoimidazole and benzothiazole units, excited-state intramolecular proton transfer (ESIPT) is a key process that leads to tautomerization. nih.gov Theoretical calculations on such systems using Density Functional Theory (DFT) help elucidate the potential energy surfaces of the ground and excited states, revealing that the energy barrier for transformation is significantly lowered or absent in the excited state. nih.gov

Photoinduced Ring Transformations and Rearrangements

The isothiazole ring system is known to undergo significant transformations upon irradiation. Studies on 2-substituted isothiazol-3(2H)-ones have demonstrated a photoisomerization pathway that yields thiazol-2(3H)-ones. rsc.org This transformation is proposed to occur via a ring contraction–ring expansion mechanism, initiated by the homolytic cleavage of the weak N–S bond in the isothiazole ring. rsc.org

Another potential pathway involves photoinduced rearrangements. For example, the photolysis of imidazole-2-carboxaldehyde, a related heterocyclic aldehyde, can lead to the direct decomposition of its excited state into formyl and imidazolyl radicals. nih.gov Such radical pathways could also be accessible to this compound, leading to a variety of degradation or rearrangement products.

Formation and Stability of Radical Anions

Radical anions are key intermediates in many chemical reactions, including electrochemical reduction and certain photochemical processes. nih.gov They are typically formed through an electron transfer process from an electron donor into an unoccupied antibonding π* orbital of the aromatic heterocyclic system. nih.gov

The stability of these radical anions is highly dependent on the solvent and the absence of proton sources, oxygen, and water. nih.gov While some aromatic radical anions, like that of naphthalene, are stable for hours under controlled conditions, the presence of the aldehyde group and the heteroatoms in this compound would influence the electron distribution and, consequently, the stability and reactivity of its corresponding radical anion. The electrochemical reduction of related benzothiadiazoles, which proceeds through the formation of a radical anion, has been studied, providing insight into the initial steps of the reduction pathway for this class of compounds. semanticscholar.org

Electrophilic and Nucleophilic Substitution Reactions on the Benzisothiazole Core

The reactivity of the benzisothiazole core towards substitution reactions is influenced by the electron distribution within the fused ring system and the directing effects of the carboxaldehyde group.

Electrophilic Aromatic Substitution

The 2,1-benzisothiazole nucleus is susceptible to electrophilic attack. Studies on the parent 2,1-benzisothiazole compound have provided insight into the regioselectivity of these reactions. For instance, the bromination of 2,1-benzisothiazole yields a combination of 5- and 7-bromo-2,1-benzisothiazole, along with a smaller amount of the 4,7-dibromo derivative. rsc.org Nitration of the parent compound predominantly results in the formation of 5-nitro-2,1-benzisothiazole. rsc.org

In the case of this compound, the aldehyde group at the C4 position significantly influences the outcome of electrophilic aromatic substitution. The carboxaldehyde group is a deactivating, meta-directing substituent. This means it withdraws electron density from the benzene (B151609) ring, making it less reactive towards electrophiles compared to the unsubstituted benzisothiazole. The substitution is therefore directed to the positions meta to the aldehyde group, which are the C5 and C7 positions. This directorial effect aligns with the inherent reactivity of the parent ring system, which also favors substitution at these positions.

| Reaction | Electrophile (E+) | Expected Major Products |

| Nitration | NO₂+ | 5-Nitro-2,1-benzisothiazole-4-carboxaldehyde and 7-Nitro-2,1-benzisothiazole-4-carboxaldehyde |

| Bromination | Br+ | 5-Bromo-2,1-benzisothiazole-4-carboxaldehyde and 7-Bromo-2,1-benzisothiazole-4-carboxaldehyde |

| Sulfonation | SO₃ | This compound-5-sulfonic acid and this compound-7-sulfonic acid |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution on the benzisothiazole core is less common and generally requires the presence of a good leaving group and/or strong activation by electron-withdrawing substituents on the ring. For this compound, direct nucleophilic substitution on the carbon atoms of the core is not a typically observed reaction pathway under standard conditions. Such reactions are more plausible if a leaving group, such as a halogen, were present at an activated position on the ring.

Reactions Involving the Aldehyde Functional Group (e.g., Condensations, Reductions, Oxidations)

The aldehyde group at the C4 position is a versatile functional handle, allowing for a wide range of chemical modifications without altering the core heterocyclic structure.

Condensation Reactions

Aromatic aldehydes readily undergo condensation reactions with compounds containing an active methylene (B1212753) group, such as in the Knoevenagel condensation. researchgate.net this compound is expected to react with nucleophiles like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a basic catalyst to yield the corresponding α,β-unsaturated products. researchgate.netsigmaaldrich.com These reactions are valuable for extending the carbon chain and introducing new functional groups.

| Reactant | Catalyst | Expected Product |

| Malononitrile | Piperidine/Base | 2-((2,1-Benzisothiazol-4-yl)methylene)malononitrile |

| Diethyl malonate | Piperidine/Base | Diethyl 2-((2,1-benzisothiazol-4-yl)methylene)malonate |

| Cyanoacetic acid | Piperidine/Base | (E)-2-Cyano-3-(2,1-benzisothiazol-4-yl)acrylic acid |

Reduction

The aldehyde group can be selectively reduced to a primary alcohol. A common and efficient method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. ugm.ac.idumass.edu This reaction converts this compound into (2,1-benzisothiazol-4-yl)methanol. Sodium borohydride is a mild reducing agent that is highly selective for carbonyl groups, leaving the aromatic benzisothiazole core intact. ucalgary.cascielo.br

Oxidation

The aldehyde functional group can be readily oxidized to a carboxylic acid. reddit.com Standard oxidizing agents, such as potassium dichromate(VI) in acidic solution or Oxone, can be employed for this purpose. organic-chemistry.orglibretexts.org This reaction transforms this compound into 2,1-benzisothiazole-4-carboxylic acid, providing another key derivative for further synthetic elaboration.

| Reaction Type | Reagent(s) | Product |

| Reduction | Sodium borohydride (NaBH₄) | (2,1-Benzisothiazol-4-yl)methanol |

| Oxidation | Potassium dichromate (K₂Cr₂O₇) / H₂SO₄ | 2,1-Benzisothiazole-4-carboxylic acid |

Structure Property Relationship Studies of 2,1 Benzisothiazole 4 Carboxaldehyde and Its Derivatives Chemical Focus

Correlation between Structural Modifications and Electronic Properties (e.g., ELUMO, Energy Band Gap)

The electronic landscape of 2,1-benzisothiazole-4-carboxaldehyde derivatives, particularly the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resultant energy band gap (Egap), is highly sensitive to structural alterations. These parameters are fundamental in determining the molecule's stability, reactivity, and potential applications in organic electronics.

Theoretical studies on related benzothiazole (B30560) systems have demonstrated that the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can systematically tune the HOMO and LUMO energy levels. For instance, in a series of benzothiazole-derived donor-acceptor compounds, the substitution of a methyl group (-CH3), an EDG, with a nitro group (-NO2), a potent EWG, led to a significant lowering of both HOMO and LUMO energies. mdpi.comresearchgate.net This substitution resulted in a reduced energy gap, which is advantageous for charge transport and optoelectronic properties. mdpi.com

The general trend observed is that EDGs tend to raise the HOMO energy level, while EWGs lower the LUMO energy level. The strategic placement of these substituents on the benzisothiazole core or the carboxaldehyde moiety can, therefore, be used to finely control the Egap. A smaller energy gap generally implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more reactive and often leading to red-shifted absorption in its UV-Vis spectrum. mdpi.com

Computational studies on various benzothiazole derivatives have consistently shown that modifications to the chemical structure can significantly enhance their photo-physical properties. researchgate.net By incorporating different donor-acceptor groups, properties such as the HOMO-LUMO gap, ionization potential, and electron affinity can be precisely modulated for applications in optoelectronics. researchgate.net

Table 1: Predicted Impact of Substituents on the Electronic Properties of this compound Derivatives (Hypothetical Data)

| Substituent at Position X | Substituent Nature | Predicted Effect on HOMO | Predicted Effect on LUMO | Predicted Effect on Energy Band Gap (Egap) |

| -H (Unsubstituted) | Neutral | Reference | Reference | Reference |

| -OCH3 | Electron-Donating | Increase | Slight Increase | Decrease |

| -NH2 | Strong Electron-Donating | Significant Increase | Increase | Significant Decrease |

| -Cl | Electron-Withdrawing (Inductive) | Decrease | Decrease | Slight Decrease |

| -NO2 | Strong Electron-Withdrawing | Significant Decrease | Significant Decrease | Decrease |

| -CN | Strong Electron-Withdrawing | Significant Decrease | Significant Decrease | Decrease |

Note: This table is based on general principles observed in related heterocyclic systems and represents predicted trends in the absence of specific experimental data for this compound.

Impact of Substituents on Reaction Mechanisms and Overall Yields

The nature and position of substituents on the this compound framework can exert a profound influence on the mechanisms and outcomes of chemical reactions. These effects are primarily electronic and steric in nature.

In reactions involving the aldehyde group, such as condensations, the electrophilicity of the carbonyl carbon is a key determinant of reactivity. Electron-withdrawing substituents on the benzisothiazole ring will enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups will decrease the electrophilicity of the carbonyl carbon, potentially slowing down the reaction.

A review of condensation reactions to form 2-substituted benzothiazoles from 2-aminothiophenols and various aldehydes provides valuable insights. It was observed that aldehydes containing electron-deficient groups generally afforded higher yields of the benzothiazole products. mdpi.com For instance, aldehydes with electron-withdrawing substituents often resulted in excellent yields (98-99%), while those with electron-rich groups gave lower yields (as low as 64-75%). mdpi.com This suggests that increasing the electrophilicity of the aldehyde reactant facilitates the initial nucleophilic attack by the amino group of the 2-aminothiophenol (B119425), a key step in the reaction mechanism.

Furthermore, steric hindrance can play a significant role. Bulky substituents near the reaction center can impede the approach of reactants, leading to lower reaction rates and yields. For example, in the synthesis of certain benzothiazoles, a significant decrease in yield was observed when a sterically demanding naphthalyl group was present on the aldehyde. mdpi.com

Table 2: Expected Influence of Substituents on the Yield of a Hypothetical Condensation Reaction with this compound

| Substituent on Benzisothiazole Ring | Electronic Effect | Steric Hindrance | Expected Impact on Reaction Rate | Expected Impact on Overall Yield |

| -H | Neutral | Low | Moderate | Moderate |

| 4-NO2 | Electron-Withdrawing | Low | Increased | High |

| 4-OCH3 | Electron-Donating | Low | Decreased | Low |

| 3-tert-Butyl | Electron-Donating (weak) | High | Significantly Decreased | Very Low |

| 3-Cl | Electron-Withdrawing | Moderate | Increased | Moderate to High |

Note: This table presents a qualitative prediction based on established principles of organic chemistry and findings from related reaction types.

Relationships between Molecular Structure and Spectroscopic Signatures

The spectroscopic characteristics of this compound and its derivatives are directly linked to their molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a detailed picture of the molecule's connectivity, functional groups, and electronic transitions.

In 1H NMR spectroscopy , the chemical shifts of the aromatic protons on the benzisothiazole ring are influenced by the electronic nature of the substituents. Electron-withdrawing groups will deshield the protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups will shield them, leading to an upfield shift. The aldehyde proton will typically appear as a singlet at a characteristic downfield position.

13C NMR spectroscopy provides information about the carbon framework. The chemical shift of the carbonyl carbon of the aldehyde is particularly sensitive to substituent effects, with electron-withdrawing groups causing a downfield shift.

In IR spectroscopy , the carbonyl (C=O) stretching frequency of the aldehyde group is a prominent and diagnostic band. The position of this band is affected by the electronic environment. Electron-withdrawing substituents on the aromatic ring tend to increase the C=O stretching frequency, while electron-donating groups have the opposite effect.

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The absorption maxima (λmax) are related to the energy difference between the HOMO and LUMO. As discussed previously, structural modifications that decrease the HOMO-LUMO gap will lead to a bathochromic (red) shift in the absorption spectrum, meaning the compound will absorb light at longer wavelengths. The introduction of auxochromes (e.g., -OH, -NH2) or extending the π-conjugated system generally results in a red shift.

Advanced Applications and Material Science Potential of 2,1 Benzisothiazole 4 Carboxaldehyde Derivatives

Applications in Organic Electronic Materials and Optoelectronic Devices

Potential in Organic Solar Cells and Light-Emitting Diodes

While direct applications of 2,1-benzisothiazole-4-carboxaldehyde in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs) are still a nascent area of research, the broader class of benzothiazole (B30560) and benzothiadiazole derivatives has demonstrated considerable promise, suggesting a strong potential for appropriately engineered 2,1-benzisothiazole-based molecules. research-nexus.netnih.govrsc.org

The performance of organic electronic devices is fundamentally linked to the electronic properties of the constituent organic semiconductor materials. nih.gov Key parameters include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which dictate charge injection and transport properties as well as the open-circuit voltage in solar cells. nih.gov The benzothiazole scaffold, a close structural relative of 2,1-benzisothiazole, has been the subject of theoretical and experimental studies for OLED applications. research-nexus.netresearchgate.net These studies reveal that the geometry and electronic properties can be finely tuned through chemical modification. For instance, combining benzothiazole with moieties like triphenylamine (B166846) can lead to non-planar structures that are beneficial for device performance. research-nexus.net

Derivatives of 2,1,3-benzothiadiazole (B189464), another related electron-deficient heterocycle, have been extensively used as acceptor units in the construction of polymers and small molecules for OSCs and OLEDs. polyu.edu.hkresearchgate.neticiq.org Its strong electron-withdrawing nature helps in tuning the electronic properties of the resulting materials. polyu.edu.hk For example, a novel polymer donor, PiBT, based on the 1,2,3-benzothiadiazole (B1199882) isomer, has led to organic solar cells with efficiencies reaching 19.0%. nih.gov This highlights how subtle changes in the heterocyclic core can dramatically influence photovoltaic performance by altering properties like light absorption, energy levels, and miscibility with acceptor molecules. nih.gov

The aldehyde functional group at the 4-position of this compound offers a versatile handle for synthesizing a variety of derivatives. Through reactions like Knoevenagel condensation or Wittig reactions, the core can be extended into larger π-conjugated systems. By coupling the 2,1-benzisothiazole core (as either an electron-donating or -accepting unit) with other aromatic systems, it is conceivable to design novel donor-acceptor molecules with tailored optoelectronic properties suitable for OSCs and OLEDs. The key would be to modulate the HOMO/LUMO energy gap to control the absorption and emission characteristics. nih.gov

Table 1: Frontier Molecular Orbital Energies of Selected Benzothiazole Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Egap (eV) |

|---|---|---|---|

| Comp1 | -5.59 | -1.95 | 3.64 |

| Comp2 | -5.58 | -1.88 | 3.70 |

| Comp3 | -6.18 | -3.35 | 2.83 |

| Comp4 | -5.52 | -1.92 | 3.60 |

Data derived from theoretical calculations on donor-acceptor based benzothiazole compounds, illustrating the tunability of electronic properties through substitution. nih.gov

Role as a Privileged Scaffold for Rational Design in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with their structural diversity and ability to interact with biological targets making them invaluable in drug discovery. nih.gov The 2,1-benzisothiazole scaffold is recognized as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a fertile ground for the development of novel therapeutic agents. Its utility is enhanced by the principles of rational drug design and the application of strategic derivatization for library synthesis.

The concept of a privileged scaffold is central to modern medicinal chemistry. nih.govresearchgate.net These scaffolds, like benzimidazole, benzisoxazole, and benzothiazole, appear in numerous FDA-approved drugs. nih.govrsc.org Their value lies in their physicochemical properties, such as the ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, which facilitate effective binding to macromolecular targets like enzymes and receptors. nih.gov

The 2,1-benzisothiazole core embodies these characteristics. The design of novel therapeutic agents based on this scaffold involves several key principles:

Bioisosterism: The 2,1-benzisothiazole nucleus can act as a bioisostere for other heterocyclic systems found in known bioactive molecules. For instance, it shares structural similarities with 2(3H)-benzoxazolone and its surrogates, which are known to mimic phenol (B47542) or catechol moieties in a more metabolically stable form. researchgate.net

Structural Rigidity and Conformation: The fused ring system imparts a degree of rigidity to the molecule, which can be advantageous for binding affinity by reducing the entropic penalty upon binding to a target. The placement and nature of substituents can then be used to orient key functional groups in a specific 3D arrangement to optimize target interaction.

Modulation of Physicochemical Properties: Rational drug design involves tuning properties like solubility, lipophilicity, and metabolic stability. Substituents on the 2,1-benzisothiazole ring can be systematically varied to optimize these parameters, thereby improving the drug-like qualities of the molecule.

The aldehyde group of this compound is a key functional handle for chemical derivatization, making it an excellent starting point for combinatorial chemistry and the synthesis of compound libraries. These libraries are essential for high-throughput screening to identify new drug leads.

Established synthetic methodologies for related benzothiazoles can be readily adapted. nih.gov The condensation of 2-aminothiophenols with aldehydes is a cornerstone of benzothiazole synthesis and highlights the reactivity of the aldehyde group. ekb.egresearchgate.net For derivatizing this compound, several strategies can be employed to generate molecular diversity:

Reductive Amination: The aldehyde can be reacted with a wide array of primary and secondary amines, followed by reduction, to generate a diverse library of amino derivatives. This is one of the most robust methods for introducing varied substituents and modulating basicity and polarity.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde to an alkene, creating a carbon-carbon double bond. This can be used to link the benzisothiazole scaffold to other aromatic or heterocyclic systems, extending the conjugation and exploring new structural space.

Condensation Reactions: Reaction with active methylene (B1212753) compounds (e.g., malononitrile (B47326), ethyl cyanoacetate) via Knoevenagel condensation, or with hydrazines and hydroxylamines to form hydrazones and oximes, respectively, provides access to a rich variety of derivatives with different electronic and hydrogen-bonding capabilities.

Multi-component Reactions: One-pot reactions involving the aldehyde, an amine, and a third component (like an isocyanide in the Ugi reaction) can rapidly generate complex molecules from simple starting materials, which is highly efficient for library synthesis.

The strategic application of these derivatization techniques allows medicinal chemists to systematically explore the chemical space around the 2,1-benzisothiazole scaffold, leading to the identification of compounds with potent and selective biological activity. nih.gov

Table 2: Common Derivatization Reactions for Aldehydes in Library Synthesis

| Reaction Type | Reagents | Resulting Functional Group | Purpose in Drug Design |

|---|---|---|---|

| Reductive Amination | Primary/Secondary Amines, Reducing Agent (e.g., NaBH(OAc)3) | Substituted Amine | Introduce basic centers, modulate solubility, explore new binding interactions |

| Wittig Reaction | Phosphonium Ylides | Alkene | Extend conjugation, link to other scaffolds, create rigid linkers |

| Knoevenagel Condensation | Active Methylene Compounds (e.g., CH2(CN)2) | α,β-Unsaturated system | Introduce electron-withdrawing groups, create Michael acceptors |

Future Research Directions and Emerging Opportunities for 2,1 Benzisothiazole 4 Carboxaldehyde

Development of Green and Sustainable Synthetic Methodologies

The progression of organic synthesis is increasingly linked to the principles of green chemistry, which prioritize the reduction of hazardous substances and waste. bohrium.comresearchgate.net While specific green routes to 2,1-Benzisothiazole-4-carboxaldehyde are not yet established, significant opportunities exist by adapting methodologies developed for related benzothiazole (B30560) and benzisothiazole derivatives. mdpi.comnih.gov Future research should focus on eliminating the reliance on toxic reagents, harsh reaction conditions, and metal catalysts that characterize many traditional heterocyclic syntheses. researchgate.net

Key opportunities include:

Alternative Solvents and Catalysts: The use of water or ethanol (B145695) as a reaction medium, coupled with recyclable heterogeneous catalysts like SnP₂O₇, has proven effective for synthesizing benzothiazoles. mdpi.com Exploring similar systems could lead to high-yield, environmentally benign syntheses of the 2,1-benzisothiazole core.

Energy-Efficient Methods: Microwave-assisted and ultrasound-irradiated syntheses have been shown to accelerate reaction times and improve yields in the formation of benzothiazole and related heterocycles. nih.gov Applying these energy sources could offer a more sustainable pathway.

Electrochemical Synthesis: Electrochemistry is recognized as a powerful and sustainable tool in organic synthesis, using electricity as a clean redox agent. nih.gov The development of an electrochemical dehydrogenative cyclization protocol for precursors of this compound could provide a metal-free and oxidant-free synthetic route. nih.gov

Biocatalysis: The use of enzymes, such as commercial laccases, has been reported for the condensation reactions that form benzothiazoles, offering a highly selective and green alternative to chemical catalysts. mdpi.com

Table 1: Potential Green Synthetic Strategies for this compound

| Strategy | Principle | Potential Advantage | Relevant Findings for Related Compounds |

|---|---|---|---|

| Heterogeneous Catalysis | Use of a solid, reusable catalyst to minimize waste. | Easy separation, catalyst can be reused multiple times without loss of activity. | SnP₂O₇ used for efficient synthesis of benzothiazoles with short reaction times. mdpi.com |

| Aqueous Media Synthesis | Utilizing water as a non-toxic, inexpensive solvent. | Eliminates volatile organic compounds (VOCs), simplifies purification. | Copper-catalyzed synthesis of benzisothiazol-3(2H)-ones achieved in water. nih.gov |

| Microwave Irradiation | Using microwave energy to accelerate chemical reactions. | Drastically reduced reaction times, often leading to higher yields and cleaner products. | Sc(OTf)₃-catalyzed, microwave-assisted three-component reaction for annulated benzothiazoles. nih.gov |

| Electrochemical Cyclization | Employing electricity to drive intramolecular bond formation. | Avoids chemical oxidants, generates H₂ as a benign byproduct. | Synthesis of benzo[d]isothiazol-3(2H)-ones via electrochemical dehydrogenative cyclization. nih.gov |

Exploration of Novel and Unprecedented Chemical Transformations

The unique arrangement of the nitrogen and sulfur atoms in the 2,1-benzisothiazole ring, compared to the more studied 1,2-isomer, suggests the potential for novel reactivity. The aldehyde functional group at the 4-position serves as a versatile handle for a wide array of chemical transformations, opening avenues for the creation of complex molecular architectures.

Future research should investigate:

Isomerization Reactions: Studies on related systems have revealed the possibility of benzothiazole–benzisothiazole-type isomerizations under certain conditions. researchgate.net A thorough investigation into the stability of the 2,1-benzisothiazole scaffold and its potential to rearrange into other isomeric forms under thermal or catalytic stress could uncover novel chemical pathways.

Intramolecular Cyclization: Novel synthetic methods for related benzisothiazoles, such as the intramolecular aza-Wittig reaction of S-nitrosated o-mercaptoacylphenones, could be adapted. organic-chemistry.org Exploring such strategies could lead to new routes for constructing the 2,1-benzisothiazole core itself or for building more complex fused systems.

Multicomponent Reactions (MCRs): The aldehyde functionality is an ideal component for MCRs. Designing one-pot reactions that utilize this compound along with other simple starting materials could rapidly generate libraries of complex derivatives with high atom economy.

C-H Activation: The benzisothiazole core contains several C-H bonds that could be targets for direct functionalization. Rhodium-catalyzed ortho C-H activation has been used to convert related (phenyl)amino-substituted benzisothiazoles into N-aryl indoles, demonstrating the potential for advanced bond-forming strategies. organic-chemistry.org

Integration of Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding synthetic efforts, thereby saving time and resources. mdpi.com For a relatively unexplored molecule like this compound, in silico methods are invaluable for predicting its behavior and designing derivatives with targeted functions. nih.gov

Key areas for computational investigation include:

Quantum-Chemical Analysis: Methods like Density Functional Theory (DFT) can be used to meticulously examine the geometry, electronic structure, and optical properties of the molecule. research-nexus.netresearchgate.net Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict its charge transport properties and suitability for electronic applications. mdpi.comnih.gov

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict the binding affinity and interaction patterns of 2,1-benzisothiazole derivatives with specific biological targets, such as enzymes or receptors. mdpi.com This allows for the rational design of potent and selective inhibitors or modulators.

Structure-Activity Relationship (SAR) Studies: By computationally modeling a series of derivatives, it is possible to build robust SAR models. These models can identify the key structural features responsible for a desired property, such as antimicrobial or antiproliferative activity, and guide the synthesis of more potent analogues. nih.gov

Table 2: Application of Computational Modeling in Designing Benzisothiazole Derivatives

| Computational Method | Predicted Properties | Potential Application Area | Example from Related Compounds |

|---|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO energies, energy gap, charge distribution, vibrational spectra. | Organic Electronics, Material Science | Calculation of electronic and optical properties of benzothiazole derivatives for OLEDs. research-nexus.netnih.gov |

| Molecular Docking | Binding modes, interaction energies, inhibition constants. | Drug Discovery, Medicinal Chemistry | Understanding the binding pattern of benzothiazole derivatives toward bacterial proteins. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity. | Agrochemicals, Pharmacology | Elucidating structure-activity relationships for genotoxic properties of 2,1-benzisothiazoles. nih.gov |

| Time-Dependent DFT (TD-DFT) | Absorption and emission spectra, electronic transitions. | Dyes, Fluorescent Probes, OLEDs | Calculation of absorption spectra to understand the color and optical properties of dye molecules. nih.gov |

Expansion into Undiscovered Material Science Applications

The fusion of an aromatic ring with a heteroaromatic isothiazole (B42339) system imparts unique photophysical and electronic properties that are highly desirable in material science. The this compound scaffold is a promising but largely untapped building block for a new generation of functional organic materials.

Emerging opportunities include:

Organic Electronics: Benzothiazole and benzothiadiazole derivatives have been successfully characterized as organic semiconductors for applications in Organic Light Emitting Diodes (OLEDs) and Organic Thin-Film Transistors (OTFTs). research-nexus.netnih.gov The non-planar structure and tunable HOMO/LUMO levels of such compounds are crucial for device performance. research-nexus.netnih.gov The 2,1-benzisothiazole core could offer new electronic properties for developing novel charge-transport materials.

Functional Dyes: The benzisothiazole moiety is a known chromophore used in the synthesis of high-performance azo disperse dyes for polyester (B1180765) fabrics. researchgate.netacs.org The aldehyde group in this compound provides a convenient point for chemical elaboration to create novel dyes with tailored colors and improved fastness properties. Furthermore, related structures have been used as sensitizers in dye-sensitized solar cells, suggesting a potential application in photovoltaics. rsc.org

Polymer Chemistry: Benzothiazole derivatives have been investigated as photoinitiating systems for polymerization. researchgate.net The aldehyde functionality can be readily converted into other reactive groups or used directly in polymerization reactions (e.g., polycondensation) to incorporate the rigid, electronically active 2,1-benzisothiazole unit into polymer backbones, potentially leading to materials with enhanced thermal stability and unique optical properties.

Q & A

Q. How can this compound be functionalized for use in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?

- Methodological Answer : The aldehyde group enables Schiff-base formation with amine-functionalized linkers. For MOFs:

- Coordination Sites : Introduce pyridyl or carboxylate groups via Sonogashira coupling.

- Post-Synthetic Modification : Click chemistry (e.g., azide-alkyne cycloaddition) adds functionality without disrupting the framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.